Tin

Catalog No.
S618307
CAS No.
7440-31-5
M.F
Sn
M. Wt
118.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin

CAS Number

7440-31-5

Product Name

Tin

IUPAC Name

tin

Molecular Formula

Sn

Molecular Weight

118.71 g/mol

InChI

InChI=1S/Sn

InChI Key

ATJFFYVFTNAWJD-UHFFFAOYSA-N

SMILES

[Sn]

solubility

Insoluble (NIOSH, 2016)
SOL IN HYDROCHLORIC ACID, SULFURIC ACID, AQUA REGIA, ALKALI; SLIGHTLY SOL IN DIL NITRIC ACID; INSOL IN WATER
Solubility in water: none
Insoluble

Synonyms

STANNUM;TITRISOL TIN(IV);TIN ORE CONCENTRATE;TIN POWDER;TIN SINGLE ELEMENT PLASMA STANDARD;TIN SINGLE ELEMENT STANDARD;TIN STANDARD;TIN STANDARD SOLUTION

Canonical SMILES

[Sn]

The exact mass of the compound Tin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)sol in hydrochloric acid, sulfuric acid, aqua regia, alkali; slightly sol in dil nitric acid; insol in watersolubility in water: noneinsoluble. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements. It belongs to the ontological category of elemental tin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Contaminant -> METALS; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Elemental tin (Sn) is a post-transition metal characterized by its low melting point (231.9 °C), high ductility, and excellent corrosion resistance. In industrial and laboratory procurement, high-purity elemental tin (typically ≥99.9% to 99.999% trace metals basis) is prioritized as a non-toxic alternative to lead in electronic solders, a high-capacity anode material for advanced lithium-ion batteries, and a crucial, halide-free precursor for physical vapor deposition (PVD) of tin-based thin films. Its ability to form stable intermetallic compounds, coupled with its strict RoHS compliance, makes it a foundational baseline material in modern electronics manufacturing, energy storage development, and specialized metallurgical alloying[1].

Substituting elemental tin with traditional metals like lead (Pb) or zinc (Zn) fails in modern manufacturing due to strict toxicity regulations and distinct electrochemical profiles. While lead offers similar malleability, its use is strictly prohibited in RoHS-compliant electronics and food-contact packaging. Zinc, often used for galvanic protection, lacks the food-safe inertness of tin and exhibits vastly inferior theoretical capacity in battery anode applications. Furthermore, attempting to substitute elemental tin with tin salts (e.g., SnCl2 or SnI2) in vacuum deposition processes introduces unwanted halide contamination. This residual halide alters the work function and degrades the charge carrier mobility of sensitive optoelectronic thin films, making high-purity elemental tin the only viable choice for pristine, trap-free semiconductor interfaces [1].

Superior Theoretical Specific Capacity in Lithium-Ion Battery Anodes vs. Commercial Graphite

In the development of next-generation lithium-ion batteries, elemental tin provides a significantly higher theoretical specific capacity compared to standard commercial graphite. Tin alloys with lithium to form the Li4.4Sn phase, yielding a theoretical capacity of 994 mAh/g, whereas graphite intercalation is limited to LiC6, capping its capacity at 372 mAh/g [1]. This 167% increase in specific capacity makes high-purity tin powders and nanostructured foils highly desirable for high-energy-density cell development, justifying its procurement over carbon-based baselines when maximizing volumetric and gravimetric energy density is the primary engineering goal.

Evidence DimensionTheoretical specific capacity for Li-ion storage
Target Compound Data994 mAh/g (forming Li4.4Sn)
Comparator Or Baseline372 mAh/g (Graphite, forming LiC6)
Quantified Difference167% higher specific capacity (absolute increase of 622 mAh/g)
ConditionsLithium-ion half-cell theoretical maximums at standard conditions

Procuring elemental tin for anode formulation enables battery manufacturers to design cells with significantly higher energy densities than traditional graphite-based systems.

Halide-Free Thin Film Deposition Purity vs. Tin(II) Chloride Precursors

For the fabrication of tin-based perovskites or transparent conductive oxides (such as FTO), utilizing high-purity elemental tin (99.999% trace metals basis) as a physical vapor deposition (PVD) source prevents the halide contamination inherent to tin salt precursors. Evaporating elemental tin followed by controlled oxidation yields films with <0.1 atomic % impurity. In contrast, films derived from SnCl2 or SnI2 precursors retain residual halides that act as recombination centers, which can reduce charge carrier mobility by up to 40% in sensitive optoelectronic devices [1].

Evidence DimensionResidual halide contamination and carrier mobility impact
Target Compound Data<0.1 at% impurities (Elemental Sn source)
Comparator Or BaselineMeasurable halide residues reducing mobility by ~40% (SnCl2 precursor source)
Quantified DifferenceNear-complete elimination of halide trap states and preservation of mobility
ConditionsHigh-vacuum thermal evaporation and subsequent oxidation processes

Buyers manufacturing high-efficiency solar cells or semiconductors must procure high-purity elemental tin to ensure optimal charge transport and avoid halide-induced device degradation.

RoHS-Compliant Thermal Processing Profile vs. Traditional Lead

Elemental tin is the foundational metal for RoHS-compliant lead-free solders. Pure tin exhibits a sharp melting point of 231.9 °C, which serves as the base for SAC (Sn-Ag-Cu) alloys. Compared to traditional Lead (Pb, melting point 327.5 °C), pure tin offers a lower baseline processing temperature for pure metal applications and eliminates the severe toxicity risks associated with Pb [1]. Furthermore, elemental tin's ability to wet copper and nickel substrates achieves contact angles below 30° under standard flux conditions, ensuring highly reliable electronic interconnects without the regulatory burden of heavy metals.

Evidence DimensionMelting point and regulatory toxicity
Target Compound Data231.9 °C, RoHS compliant (Non-toxic)
Comparator Or Baseline327.5 °C, RoHS restricted (Toxic heavy metal, Lead)
Quantified Difference95.6 °C lower elemental melting point and full regulatory compliance
ConditionsStandard atmospheric pressure thermal analysis and IPC solderability testing

Procuring elemental tin is a strict regulatory requirement for modern consumer electronics interconnects, ensuring global market access and reliable thermal processing.

High-Capacity Lithium-Ion Battery Anode Manufacturing

Driven by its 994 mAh/g theoretical capacity, elemental tin (particularly in powder or nanostructured foil formats) is the optimal procurement choice for R&D and pilot-scale production of high-energy-density battery anodes. It is specifically selected over graphite when volumetric capacity is the limiting factor in cell design [1].

Halide-Free Physical Vapor Deposition (PVD) for Optoelectronics

High-purity elemental tin pellets or shot (≥99.999%) are required for thermal evaporation and sputtering of transparent conductive oxides (like FTO) and tin-based perovskites. Procuring the elemental metal rather than tin salts ensures that the resulting thin films are free from halide trap states, maximizing charge carrier mobility in solar cells and displays [2].

RoHS-Compliant Solder and Advanced Interconnect Formulation

As the primary constituent of SAC (Sn-Ag-Cu) alloys, elemental tin is indispensable for electronics manufacturing. Its specific melting profile (231.9 °C) and excellent wetting behavior on copper substrates make it the mandatory replacement for toxic lead-based solders, ensuring compliance with global environmental directives [3].

Physical Description

White TIN is an almost silver-white, ductile, malleable, lustrous solid. mp 232° C, bp: 2507°C. Density: 7.3 g/cm3. Pure white tin becomes non-metallic powdery gray tin if held for a sustained period at temperatures less than 13°C.
DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals, OtherSolid; OtherSolid; OtherSolid, Liquid
WHITE CRYSTALLINE POWDER.
Gray to almost silver-white, ductile, malleable, lustrous solid.
Appearance and odor vary depending upon the specific organotin compound.

Color/Form

Cubic (gray); tetragonal (white); rhomboidal (tin brittle)
Almost silver-white, lustrous soft, very malleable & ductile metal; only slightly tenacious; easily powdered; when bent emits crackling "tin cry"; brittle @ 200 °C; brinell hardness 2.9; at -40 °C crumbles to gray amorphous powder (gray tin); slowly changes back above 20 °C to white tin

Boiling Point

4545 °F at 760 mm Hg (NIOSH, 2016)
2507 °C
2260 °C
4545°F

Density

7.28 (NIOSH, 2016)
7.265 (white); 5.769 (gray)
7.2 g/cm³
7.28

Odor

Odorless

Melting Point

449 °F (NIOSH, 2016)
231.9 °C
449°F

UNII

387GMG9FH5

GHS Hazard Statements

Aggregated GHS information provided by 797 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 542 of 797 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 255 of 797 companies with hazard statement code(s):;
H319 (89.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Tin is a metallic element with atomic symbol Sn, atomic number 50, and atomic weight 118.71.

MeSH Pharmacological Classification

Trace Elements

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
1 Pa @ 1224 °C
0 mmHg (approx)

Pictograms

Irritant

Irritant

Impurities

Impurities: Antimony; arsenic; bismuth; cadmium; copper; iron; lead; nickel and cobalt; sulfur; zinc; silver /From table/

Other CAS

7440-31-5
Varies

Use Classification

Chemical Classes -> Inorganic substances
Food Contaminant -> METALS; -> JECFA Functional Classes
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

RECOVERY FROM MINED ORE (CASSITERITE, STANNITE, AND TEALITE) BY MEANS OF GRAVITY CONCENTRATION OR MAGNETIC SEPARATION, FOLLOWED BY SMELTING (PRIMARY); RECOVERY FROM COPPER, LEAD, & TIN-BASED SCRAP, AND TIN COMPOUNDS
By roasting ore (cassiterite) to oxidize sulfates and to remove arsine, then reducing with coal in a reverberatory furnace, or by smelting in an electric furnace; secondary recovery from tin plate.
... ORE IS EXTRACTED WITH SODIUM CARBONATE SOLN & TREATED ORE CONTAINING 60-70% OF TIN, AS OXIDE, IS REDUCED IN A REVERBERATORY FURNACE WITH LIMESTONE. BARS OF IMPURE TIN ARE THEN MELTED, REMAINING IMPURITIES FUSED WHEN METAL OF 99% PURITY IS OBTAINED. ELECTROLYTIC REFINING IS ALSO EMPLOYED.
Prepn of high purity tin: Baralis, Marone, Met Ital 59, 494 (1967), C.A. 67, 119613a (1967).

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Construction
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Machinery manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Plastic material and resin manufacturing
Plastics product manufacturing
Primary metal manufacturing
Rubber product manufacturing
Secondary Aluminum Manufacturing
Secondary smelting of non-ferrous metals
Services
Transportation equipment manufacturing
Utilities
Wholesale and retail trade
Tin: ACTIVE
Sources of imports for 1995-1998 are Brasil, 21%; Indonesia, 20%; Bolivia, 17%;, China, 16%; and other, 26%.
The concn of tin in condensed milk from cans may reach 160 ppm & could become hazardous for babies.
Implantation of tinfoil was found to give rise to localized tumors in rats, but the effect was dependent upon the disc thickness. /Tinfoil/

Stability Shelf Life

STABLE IN AIR, BUT WHEN IN POWDER FORM IT OXIDIZES, ESP IN PRESENCE OF MOISTURE
stablilizes <18 °C

Dates

Last modified: 08-15-2023

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